molecular formula C13H18ClN3 B2916847 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride CAS No. 1170012-00-6

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

Cat. No.: B2916847
CAS No.: 1170012-00-6
M. Wt: 251.76
InChI Key: LDZSFLVBYHAGNP-UHFFFAOYSA-N
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Description

Its structure comprises a 3-methyl-1-phenyl-substituted pyrazole ring linked to a propan-1-amine chain, with a hydrochloride counterion enhancing solubility and stability.

Properties

IUPAC Name

3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;/h2-4,7-8,10H,5-6,9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZSFLVBYHAGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogs identified in the evidence:

Compound Name & Source Molecular Formula Molecular Weight Pyrazole Substituents Amine Chain & Salt Form Notable Properties/Data
Target Compound C₁₃H₁₈ClN₃ 251.76* 3-Methyl, 1-phenyl Propan-1-amine hydrochloride Predicted higher lipophilicity due to phenyl group
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)propan-1-amine (3c) C₁₉H₁₇ClN₄ 348.82 4-Chlorophenyl, 1-phenyl Propan-1-amine (unsaturated) IR: C=N stretch at 1664 cm⁻¹; 1H NMR: δ 8.68 (–CH=N)
3-(1-Methyl-1H-pyrazol-3-yl)propan-1-amine dihydrochloride C₇H₁₆Cl₂N₄ 212.12 1-Methyl Propan-1-amine dihydrochloride Lower molecular weight; aliphatic substituent
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₁₀H₁₃ClF₃N₃ 267.68 4-Chloro, 5-cyclopropyl, 3-CF₃ Propan-1-amine Density: 1.55 g/cm³; Boiling point: 311.8°C
Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride C₉H₁₈ClN₃ 215.71 1-Methyl, 3-isopropyl Methylamine hydrochloride Discontinued; branched substituents

*Estimated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4-chlorophenyl in , CF₃ in ) exhibit distinct spectral features, such as C=N stretches in IR and deshielded protons in NMR.
  • Salt Form : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations .

Spectral and Analytical Data

Infrared Spectroscopy (IR):
  • The target compound’s pyrazole ring and amine group would likely show characteristic peaks similar to its analogs:
    • Pyrazole C–N and N–N stretches: ~1455–1491 cm⁻¹ .

      – Amine N–H stretches: ~3035 cm⁻¹ (aromatic C–H) and 1664 cm⁻¹ (C=N) in related compounds .
Nuclear Magnetic Resonance (NMR):
  • 1H NMR : Aromatic protons in the phenyl group (δ 6.20–7.79 ppm) and methyl groups (δ 0.93–2.74 ppm) align with data from . The propan-1-amine chain would display triplet/triplet splitting patterns (δ ~2.74 ppm for CH₂).

Physicochemical and Pharmacological Implications

  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher solubility in polar solvents compared to free bases.
  • Bioactivity : Pyrazole derivatives with aromatic substituents (e.g., phenyl in the target compound) often show enhanced binding to hydrophobic enzyme pockets, as seen in multitarget ligands .
  • Stability : Electron-withdrawing groups (e.g., Cl, CF₃) in analogs like may increase metabolic stability but reduce synthetic accessibility.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis may involve condensation and salt formation steps akin to , though direct pathways are unspecified.
  • Data Gaps: Limited experimental data (e.g., melting point, MSDS) for the target compound necessitate reliance on analog extrapolation .
  • Contradictions : While aliphatic analogs (e.g., ) prioritize solubility, aromatic derivatives balance lipophilicity and target engagement .

Biological Activity

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride, a compound with a unique pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
  • Molecular Formula : C13H17N3·2ClH
  • Molecular Weight : 251.76 g/mol
  • CAS Number : 25080-59-5

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. A comparative analysis showed that derivatives similar to 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
7b0.22Excellent
5a0.25Very Good
100.30Good

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been investigated. Studies indicated that certain structural modifications could enhance their cytotoxic effects against cancer cell lines such as A549 (lung cancer). For instance, compounds with specific phenyl substitutions demonstrated reduced cell viability, suggesting a structure-dependent relationship in their anticancer activity .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound, against clinical isolates. The results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for the treatment of chronic infections .
  • Anticancer Screening : In vitro tests on lung cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The presence of the pyrazole moiety was essential for this activity, indicating its role as a key pharmacophore .

While detailed mechanisms are still under investigation, preliminary data suggest that the biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Receptor Activity : Some studies indicate potential interactions with TRPV1 receptors, suggesting analgesic properties alongside antimicrobial and anticancer effects .

Q & A

Q. 1.1. What synthetic methodologies are recommended for preparing 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride?

Answer: A multi-step synthesis approach is typically employed. For pyrazole derivatives, a common method involves:

Condensation reactions : Reacting substituted hydrazines with β-diketones or β-keto esters to form the pyrazole core .

Functionalization : Alkylation or coupling reactions to introduce the propan-1-amine moiety. For example, copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) under inert conditions (e.g., Cs₂CO₃ as base, DMSO solvent, 35–60°C) can attach amine groups .

Salt formation : Treating the free amine with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .
Key considerations include optimizing reaction time (e.g., 48 hours for coupling steps ) and purification via column chromatography (e.g., ethyl acetate/hexane gradients ).

Q. 1.2. How can the structural integrity of this compound be validated?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., δ 8.87 ppm for pyrazole protons and δ 2.5–3.5 ppm for amine protons).
  • HRMS (ESI) : Verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values ).
  • X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations in pyrazole derivatives ).
  • Melting point analysis : Compare observed values (e.g., 104–107°C ) with literature data.

Q. 1.3. What storage conditions ensure stability of the hydrochloride salt?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent decomposition .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
  • Light protection : Amber glass vials minimize photolytic reactions, especially for aryl-pyrazole derivatives .

Advanced Research Questions

Q. 2.1. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

Answer:

  • Solvent effects : Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess environmental influences on chemical shifts .
  • Dynamic processes : Variable-temperature NMR can reveal conformational equilibria (e.g., amine proton exchange broadening).
  • Crystallographic validation : Cross-reference NMR assignments with X-ray structures to resolve ambiguities (e.g., methoxyphenyl vs. hydroxyphenyl ring orientations ).

Q. 2.2. What strategies optimize bioactivity in pyrazole-amine derivatives?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions enhance receptor binding ).
    • Vary alkyl chain length in the propan-1-amine moiety to modulate lipophilicity and membrane permeability .
  • In vitro assays : Use enzyme inhibition or cell viability models (e.g., COX-2 for anti-inflammatory activity ) to screen derivatives.

Q. 2.3. How do reaction conditions impact yield in copper-catalyzed coupling steps?

Answer: Critical factors include:

  • Catalyst loading : 5–10 mol% CuBr improves efficiency without side reactions .
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonating amines for nucleophilic attack .
  • Temperature : Prolonged heating (>60°C) may degrade sensitive intermediates, reducing yields (e.g., 17.9% yield at 35°C vs. <10% at higher temps).

Q. 2.4. What analytical methods detect decomposition products during stability studies?

Answer:

  • HPLC-MS : Monitor for hydrolyzed amines (e.g., free base form) or oxidized pyrazole rings .
  • TGA/DSC : Identify thermal degradation thresholds (e.g., exothermic peaks >200°C ).
  • FTIR : Track loss of N–H stretches (3300–3500 cm⁻¹) indicative of amine degradation .

Q. 2.5. How can computational modeling guide mechanistic studies of its biological targets?

Answer:

  • Molecular docking : Simulate binding to receptors (e.g., serotonin transporters) using PyMOL or AutoDock .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

Safety and Handling

Q. 3.1. What personal protective equipment (PPE) is required for handling this compound?

Answer:

  • Respiratory protection : Use NIOSH-approved N95/P2 masks to avoid inhalation of fine powders .
  • Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to chlorinated solvents .
  • Eye protection : Goggles with side shields to prevent splashes (ANSI Z87.1 standard) .

Q. 3.2. How should spills be decontaminated?

Answer:

  • Small spills : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • Large spills : Evacuate and treat with 10% sodium bicarbonate to neutralize HCl vapors before cleanup .

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